Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18082923
InChI: InChI=1S/C8H9NO3.Na/c1-5-2-3-6(9-4-5)7(10)8(11)12;/h2-4,7,10H,1H3,(H,11,12);/q;+1/p-1
SMILES:
Molecular Formula: C8H8NNaO3
Molecular Weight: 189.14 g/mol

Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate

CAS No.:

Cat. No.: VC18082923

Molecular Formula: C8H8NNaO3

Molecular Weight: 189.14 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate -

Specification

Molecular Formula C8H8NNaO3
Molecular Weight 189.14 g/mol
IUPAC Name sodium;2-hydroxy-2-(5-methylpyridin-2-yl)acetate
Standard InChI InChI=1S/C8H9NO3.Na/c1-5-2-3-6(9-4-5)7(10)8(11)12;/h2-4,7,10H,1H3,(H,11,12);/q;+1/p-1
Standard InChI Key WBRVJALOSWEYAG-UHFFFAOYSA-M
Canonical SMILES CC1=CN=C(C=C1)C(C(=O)[O-])O.[Na+]

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate is C₈H₈NNaO₃, with a calculated molecular weight of 189.14 g/mol . The sodium ion replaces the acidic proton of the parent carboxylic acid, forming a stable salt.

Stereochemical Features

The compound’s structure combines a pyridine ring with a methyl substituent at the 5-position and a hydroxyacetate group at the 2-position. The SMILES notation (CC1=CN=C(C=C1)C(C(=O)[O-])O.[Na+]) highlights the methylpyridine backbone and the deprotonated carboxylate group coordinated to sodium . The InChIKey (WBRVJALOSWEYAG-UHFFFAOYSA-M) provides a unique identifier for database searches .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometry identification, vary by adduct type. For example:

Adductm/zPredicted CCS (Ų)
[M+H]⁺168.06552133.8
[M+Na]⁺190.04746144.9
[M-H]⁻166.05096133.1

These values assist in differentiating adducts during analytical workflows .

Synthetic Pathways and Precursors

Ethyl Ester Precursor Synthesis

The ethyl ester derivative, ethyl 2-(5-methylpyridin-2-yl)acetate (CAS: 5552-82-9), serves as a key precursor. A documented synthesis involves:

  • Lithiation: Treating 2,5-dimethylpyridine with n-butyllithium and N,N,N',N'-tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF)/hexane at -50°C to 0°C .

  • Carboxylation: Reacting the lithiated intermediate with ethyl chloroformate at -78°C, followed by gradual warming to room temperature .

  • Workup and Purification: Quenching with ammonium chloride, extraction with ethyl acetate, and silica gel chromatography (cyclohexane/ethyl acetate gradient) yield the ester in 26% yield .

Conversion to Sodium Salt

While explicit protocols for synthesizing the sodium salt are absent in available literature, standard neutralization methods likely apply. Hydrolysis of the ethyl ester under basic conditions (e.g., NaOH) would generate the carboxylic acid, which is subsequently treated with sodium hydroxide to form the sodium salt.

Analytical Profiling and Characterization

Mass Spectrometry

The ethyl ester precursor exhibits a protonated molecular ion ([M+H]⁺) at m/z 180, confirmed by LC-MS . For the sodium salt, predicted m/z values for common adducts include [M+Na]⁺ (m/z 190.04746) and [M-H]⁻ (m/z 166.05096) .

Chromatographic Behavior

Silica gel chromatography with nonpolar-to-moderately polar solvents (e.g., cyclohexane/ethyl acetate) effectively purifies the ethyl ester . High-performance liquid chromatography (HPLC) methods remain unreported for the sodium salt but could leverage its ionic nature using reverse-phase columns with ion-pairing agents.

As a substituted pyridine derivative, the sodium salt could serve as a building block for drug candidates targeting neurological or inflammatory pathways. The methyl and carboxylate groups provide sites for further functionalization, though no direct medicinal chemistry studies are cited .

Industrial Scalability

The low yield (26%) in the ethyl ester synthesis highlights challenges in scaling production . Optimizing lithiation conditions or exploring alternative carboxylation reagents (e.g., carbon dioxide) might improve efficiency.

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